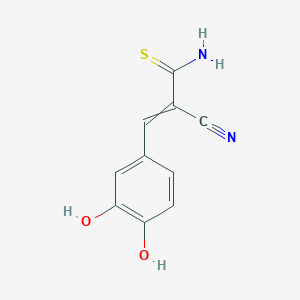
Tyrphostin 47
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tyrphostin 47 is a complex organic compound that belongs to the class of quinomethanes This compound is characterized by its unique structure, which includes an amino group, a hydroxy group, a mercapto group, and a nitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tyrphostin 47 typically involves multi-step organic reactions. One common method involves the condensation of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of an intermediate compound through the reaction of a cyclohexadienone derivative with an amino-thiol compound. This intermediate is then subjected to further reactions, including nitrile formation and cyclization, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity. Additionally, industrial methods would incorporate purification steps, such as recrystallization or chromatography, to isolate the desired compound from by-products and impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Tyrphostin 47 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or sulfoxides, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitrile group to an amine or the carbonyl group to an alcohol.
Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions, leading to the formation of derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce primary amines or alcohols.
Applications De Recherche Scientifique
Applications in Cancer Research
Tyrphostin 47 has been extensively studied for its potential in cancer treatment:
Vascular Applications
This compound has also been investigated for its effects on vascular smooth muscle cells:
- Restenosis Prevention : In a study involving a rat carotid balloon-injury model, this compound was incorporated into polymer matrices for local delivery. While it effectively inhibited smooth muscle cell proliferation in vitro, the results indicated no significant reduction in neointimal proliferation post-injury . This suggests that while this compound has potential in preventing restenosis, its efficacy may depend on delivery methods or formulation.
Influence on Sperm Motility
Recent studies have explored the role of this compound in reproductive biology:
- Sperm Capacitation : Research has shown that this compound can inhibit tyrosine phosphorylation of flagellar proteins in hamster spermatozoa, affecting motility patterns. This inhibition leads to distinct circular motility rather than hyperactivated motility, indicating its potential role in modulating sperm function .
Summary of Findings
The following table summarizes key findings regarding the applications of this compound:
Mécanisme D'action
The mechanism by which Tyrphostin 47 exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds, coordinate with metal ions, and participate in redox reactions. These interactions can modulate the activity of enzymes or alter the conformation of proteins, leading to changes in biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinomethanes: Other compounds in this class share similar structural features but may differ in the nature and position of functional groups.
Thioamides: Compounds with a similar mercapto group but different core structures.
Aminonitriles: Compounds with an amino and nitrile group but lacking the cyclohexadienone moiety.
Uniqueness
Tyrphostin 47 is unique due to the combination of its functional groups and the presence of the cyclohexadienone moiety. This unique structure imparts specific chemical reactivity and biological activity, distinguishing it from other similar compounds.
Propriétés
Formule moléculaire |
C10H8N2O2S |
|---|---|
Poids moléculaire |
220.25 g/mol |
Nom IUPAC |
2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enethioamide |
InChI |
InChI=1S/C10H8N2O2S/c11-5-7(10(12)15)3-6-1-2-8(13)9(14)4-6/h1-4,13-14H,(H2,12,15) |
Clé InChI |
ZGHQGWOETPXKLY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C=C(C#N)C(=S)N)O)O |
Pictogrammes |
Irritant |
Synonymes |
3,4-dihydroxy-alpha-cyanothiocinnamide 3,4-dihydroxy-alpha-cyanothiocinnamide, (E)-isomer AG 213 AG-213 AG213 alpha-cyano-3,4-dihydroxythiocinnamamide RG 50864 RG-50864 RG50864 tyrphostin 47 tyrphostin A47 tyrphostin AG-213 tyrphostin AG213 tyrphostin RG50864 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














